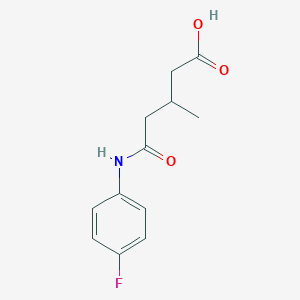
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fmoc-L-4-Fluoro-3-Methylphenylalanine, and it is a derivative of phenylalanine.
Mechanism Of Action
The mechanism of action of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is not well understood. However, it is believed to interact with proteins and enzymes, potentially altering their structure and function. The presence of the fluorine atom in the compound may also contribute to its mechanism of action, as fluorine is known to affect protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid are not well characterized. However, studies have shown that the compound can be incorporated into peptides and proteins without significantly affecting their biological activity. Additionally, the compound's hydrophobicity may contribute to its ability to cross cell membranes and interact with intracellular targets.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its unique properties, such as its hydrophobicity and the presence of a fluorine atom. These properties make it an attractive building block for the synthesis of bioactive peptides and proteins. However, a limitation of using this compound is its cost, as it is a relatively expensive reagent.
Future Directions
There are several future directions for the use of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid in scientific research. One potential application is in the development of new therapeutics for various diseases. The compound's ability to interact with proteins and enzymes may make it a useful tool for drug discovery. Additionally, the compound's unique properties may make it an attractive building block for the synthesis of new materials, such as polymers or nanoparticles. Finally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's unique properties make it an attractive building block for the synthesis of bioactive peptides and proteins. Additionally, the compound's ability to interact with proteins and enzymes may make it a useful tool for drug discovery. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Synthesis Methods
The synthesis of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid involves the reaction of 4-fluoroaniline with 3-methyl-5-oxopentanoic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as N,N-diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours, and the product is purified by column chromatography.
Scientific Research Applications
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid has been used in various scientific research applications, including peptide synthesis, drug discovery, and protein engineering. It is commonly used as a building block in the synthesis of peptides, particularly in the solid-phase peptide synthesis (SPPS) method. The compound's unique properties, such as its hydrophobicity and the presence of a fluorine atom, make it an attractive building block for the synthesis of bioactive peptides.
properties
Product Name |
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid |
|---|---|
Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
5-(4-fluoroanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
ZHXFWLHEVUOFRR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)CC(=O)O |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)


![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)